N-butyl-2-(3-methylphenoxy)propanamide
Description
N-Butyl-2-(3-methylphenoxy)propanamide is a propanamide derivative characterized by a butyl group attached to the amide nitrogen and a 3-methylphenoxy substituent on the α-carbon of the propanamide backbone. Propanamide derivatives are widely studied for applications in medicinal chemistry, catalysis, and materials science due to their tunable substituents and reactivity .
Properties
IUPAC Name |
N-butyl-2-(3-methylphenoxy)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2/c1-4-5-9-15-14(16)12(3)17-13-8-6-7-11(2)10-13/h6-8,10,12H,4-5,9H2,1-3H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGHSBNQFRBFELQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C(C)OC1=CC=CC(=C1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-2-(3-methylphenoxy)propanamide can be achieved through several synthetic routes. One common method involves the reaction of 3-methylphenol with 2-bromopropanoic acid to form 2-(3-methylphenoxy)propanoic acid. This intermediate is then reacted with butylamine under appropriate conditions to yield the desired product. The reaction conditions typically involve the use of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction pathways. The process may be optimized for higher yields and purity by employing advanced techniques such as continuous flow reactors and automated synthesis systems. Additionally, purification methods such as recrystallization and chromatography may be used to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
N-butyl-2-(3-methylphenoxy)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine group, resulting in the formation of N-butyl-2-(3-methylphenoxy)propanamine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the butyl group or the 3-methylphenoxy group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents such as alkyl halides and nucleophiles like sodium azide can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines.
Substitution: Formation of substituted amides or ethers.
Scientific Research Applications
N-butyl-2-(3-methylphenoxy)propanamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-butyl-2-(3-methylphenoxy)propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Substituent Analysis
The table below compares N-butyl-2-(3-methylphenoxy)propanamide with structurally related propanamide derivatives:
*Calculated or estimated using fragment-based methods (e.g., Hansch approach).
†Estimated based on butyl and aromatic substituent contributions.
Key Observations:
- Substituent Effects: The 3-methylphenoxy group in the target compound introduces steric bulk and electron-donating effects, contrasting with the electron-withdrawing 4-chlorophenyl group in N-butyl-2-(4-chlorophenyl)propanamide . This difference may influence reactivity in metal-catalyzed reactions or binding to biological targets. Butyl vs.
Physicochemical Properties
- Melting Points : Analogous propanamides exhibit melting points influenced by crystallinity and hydrogen bonding. For example, citrate-capped LCMO-propanamide hybrids show distinct melting points due to structural modifications .
- logP Trends : Butyl-substituted propanamides (e.g., estimated logP ~3.5–3.8) are more lipophilic than derivatives with shorter alkyl chains, aligning with Phenampromide’s logP (2.8) and its analgesic efficacy .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
